Methyl 3-amino-2-chloro-5-fluorobenzoate
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Overview
Description
Methyl 3-amino-2-chloro-5-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate typically involves the esterification of 3-amino-2-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, halogenation, and esterification steps, each optimized for high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-amino-2-chloro-5-fluorobenzoate can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or fluoro substituents.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Hydrolysis Products: 3-amino-2-chloro-5-fluorobenzoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 3-amino-2-chloro-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-chloro-5-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity, making it a versatile compound for drug design.
Comparison with Similar Compounds
- Methyl 2-amino-3-chloro-5-fluorobenzoate
- Methyl 3-amino-2-fluorobenzoate
- Methyl 5-amino-3-chloro-2-fluorobenzoate
Uniqueness: Methyl 3-amino-2-chloro-5-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloro group at the 2-position and the fluoro group at the 5-position can influence its electronic properties and steric interactions, making it distinct in its applications and effects.
Biological Activity
Methyl 3-amino-2-chloro-5-fluorobenzoate is a chemical compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈ClFNO₂ and a molecular weight of approximately 203.598 g/mol. The compound features an aromatic benzene ring with an amino group (-NH₂), a chlorine atom (Cl), and a fluorine atom (F) at specific positions, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Amino Group : This group can form hydrogen bonds and participate in electrostatic interactions with various biomolecules, potentially modulating enzyme activities and receptor binding.
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.
These interactions may lead to diverse physiological effects, including antimicrobial activity, enzyme inhibition, and potential therapeutic effects in disease models.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. Preliminary data suggest that it may exhibit activity against various bacterial strains due to its structural similarities with known antibacterial agents.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Streptococcus pneumoniae | 8 µg/mL |
This compound | Mycobacterium tuberculosis | <10 µg/mL |
These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents.
Case Studies
- Inhibition of Mycobacterial Growth : In vitro studies demonstrated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis growth. The compound's mechanism appears to involve the disruption of essential metabolic pathways within the bacteria, although further research is required to elucidate the precise targets.
- Cytotoxicity Assessments : Cytotoxicity assays conducted on mammalian cell lines (e.g., Vero cells) revealed that the compound has low cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications without significant adverse effects on human cells.
Research Findings
Research has indicated that this compound could be a valuable lead compound in drug discovery. Its ability to inhibit bacterial growth while maintaining low cytotoxicity opens avenues for further exploration in medicinal chemistry.
Future Directions
Continued research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies to identify specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Systematic modifications of the compound to enhance its potency and selectivity against specific pathogens.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 3-amino-2-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 |
InChI Key |
UIXNALPGFVLCDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)Cl |
Origin of Product |
United States |
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